5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a fluorene moiety attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 9H-fluorene-9-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound can be used to create novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluorene-9-carboxylic acid hydrazide
- Phenyl isocyanate
- 9-Fluorenylmethyl chloroformate
Uniqueness
5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its combination of a fluorene moiety with an oxadiazole ring. This structure imparts specific electronic and steric properties that are not present in similar compounds. These properties make it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.
Properties
CAS No. |
63194-02-5 |
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Molecular Formula |
C21H15N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-yl)-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C21H15N3O/c1-2-8-14(9-3-1)22-21-24-23-20(25-21)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H,(H,22,24) |
InChI Key |
RTCIJXXXZDUYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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